molecular formula C16H19NO4S B2786848 6-[(Cycloheptylamino)sulfonyl]chromen-2-one CAS No. 942864-33-7

6-[(Cycloheptylamino)sulfonyl]chromen-2-one

Cat. No. B2786848
CAS RN: 942864-33-7
M. Wt: 321.39
InChI Key: AZRVVOLHEYBTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[(Cycloheptylamino)sulfonyl]chromen-2-one” is a derivative of coumarin, a type of heterocyclic compound . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The determination of the crystal and molecular structure of organic compounds like coumarin derivatives contributes immensely towards the area of crystal engineering . This contributes towards the understanding of the molecular geometry and the different intermolecular interactions which control crystal packing .


Chemical Reactions Analysis

Coumarin derivatives have been intensively screened for different biological properties . A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by a click chemistry approach .


Physical And Chemical Properties Analysis

Physical properties of coumarin derivatives include density, color, hardness, melting and boiling points, and electrical conductivity . The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate .

Mechanism of Action

The mechanism of action of 6-[(Cycloheptylamino)sulfonyl]chromen-2-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(Cycloheptylamino)sulfonyl]chromen-2-one in lab experiments is its unique properties, which make it a potential candidate for the development of new antimicrobial agents and anticancer drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-[(Cycloheptylamino)sulfonyl]chromen-2-one. One possible direction is the further investigation of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the development of new synthetic methods for the production of this compound, which may make it more readily available for research purposes. Additionally, the study of the potential toxicity of this compound may lead to the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 6-[(Cycloheptylamino)sulfonyl]chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with cycloheptylamine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

6-[(Cycloheptylamino)sulfonyl]chromen-2-one has been studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have anticancer activity in vitro.

properties

IUPAC Name

N-cycloheptyl-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c18-16-10-7-12-11-14(8-9-15(12)21-16)22(19,20)17-13-5-3-1-2-4-6-13/h7-11,13,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRVVOLHEYBTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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